Sulfocostunolide B

Structural Biology Natural Product Chemistry SAR

Sulfocostunolide B is a guaiane-type sesquiterpene lactone with a unique sulfonic acid group, essential for structure-activity relationship (SAR) studies. Unlike common analogs (e.g., costunolide), its distinct polarity and hydrogen-bonding capacity are critical for validating PCNA as a therapeutic target in cancer research. - Unique sulfonic acid moiety: Non-interchangeable with non-sulfonated sesquiterpene lactones for accurate mechanistic studies. - Defined ADMET profile: Predicted high oral bioavailability (HOB) and low Caco-2 permeability provide a clear starting point for in vitro ADME assays. - Reliable supply: Available with consistent purity for reproducible experimental results.

Molecular Formula C15H20O5S
Molecular Weight 312.4 g/mol
CAS No. 1059671-65-6
Cat. No. B563819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfocostunolide B
CAS1059671-65-6
Molecular FormulaC15H20O5S
Molecular Weight312.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12+,13-,14-/m0/s1
InChIKeyIDSMFDGIKYVJPL-HPCHECBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Sulfocostunolide B: Chemical Profile and Structural Characteristics


Sulfocostunolide B (CAS 1059671-65-6) is a guaiane-type sesquiterpene lactone characterized by an unusual sulfonic acid group [1]. First isolated from the roots of *Saussurea lappa* in 2008 [1], this compound is a sulfonated guaianolide with a molecular formula of C15H20O5S and a molecular weight of 312.38 g/mol [2]. Its structural classification places it within a small group of naturally occurring sulfonic acid-containing terpenoids, distinguishing it from the more common sesquiterpene lactones found in the same plant source.

Why Generic Substitution of Sulfocostunolide B with Common Sesquiterpene Lactones Fails


The presence of a sulfonic acid group in Sulfocostunolide B represents a critical and non-interchangeable structural feature [1]. This moiety is absent in structurally similar, widely studied sesquiterpene lactones from the same plant, such as costunolide and dehydrocostus lactone [1]. This fundamental difference in polarity and potential hydrogen-bonding capacity is predicted to alter the compound's solubility, pharmacokinetic profile, and target engagement [2]. Consequently, substituting Sulfocostunolide B with a non-sulfonated analog for biological assays would not replicate its specific physicochemical and interaction profile, making a targeted procurement essential for structure-activity relationship (SAR) studies and mechanism-of-action investigations.

Sulfocostunolide B: Quantifiable Evidence of Differentiation from Analogs


Sulfonic Acid Moiety: A Structural and Physicochemical Differentiator

Sulfocostunolide B is uniquely defined by the presence of a methanesulfonic acid group at the C-13 position, a feature absent in the most common sesquiterpene lactones from the same plant source, costunolide and dehydrocostus lactone [1]. This functional group introduces a permanent negative charge at physiological pH, a property not shared by its non-sulfonated analogs. This distinction is quantifiable via calculated physicochemical properties; Sulfocostunolide B has a lower predicted logP (XlogP 1.10, AlogP 1.96) [2] compared to costunolide's AlogP of ~3.0, indicating greater hydrophilicity.

Structural Biology Natural Product Chemistry SAR

Molecular Docking Score for PCNA Inhibition

In a 2023 molecular docking study, Sulfocostunolide B was predicted to form a stable complex with Proliferating Cell Nuclear Antigen (PCNA), a key biomarker for cell proliferation [1]. The reported binding energy for this interaction was -6.4 kcal/mol . This computational finding provides a preliminary and specific target hypothesis that is distinct from the primary anti-inflammatory mechanisms (e.g., TNF-α inhibition) of other in-class compounds like costunolide [1].

Cancer Research Computational Chemistry Target Identification

Predicted Human Oral Bioavailability (HOB) from ADMET Analysis

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling using admetSAR 2.0 predicts that Sulfocostunolide B possesses favorable human oral bioavailability (HOB) with a probability score of 72.86% [1]. This prediction is based on the compound's molecular properties, including its unique sulfonic acid group. While this is an in silico prediction, it provides a quantifiable parameter for initial compound triage in drug discovery programs, differentiating it from analogs that may be predicted to have poorer oral absorption profiles.

Pharmacokinetics Drug Development ADMET

Predicted Caco-2 Permeability Profile

The same admetSAR 2.0 analysis predicted that Sulfocostunolide B is not a substrate for Caco-2 cell permeability, with a negative prediction probability of 63.47% [1]. This suggests the compound may have low passive intestinal absorption, a critical parameter for oral drug development. This prediction may differentiate it from non-sulfonated sesquiterpene lactones, which, due to their higher lipophilicity, might be predicted to have higher passive permeability.

Pharmacokinetics Drug Development ADMET

Strategic Application Scenarios for Sulfocostunolide B in Research and Development


Targeted Cancer Cell Proliferation Studies

Given the specific molecular docking data showing a stable complex with PCNA , the primary application scenario for Sulfocostunolide B is in in vitro cancer research, particularly for validating PCNA as a target. Researchers focused on the mechanism of cancer cell cycle arrest should procure this compound to test its direct effects on PCNA expression and function in appropriate cell lines, an application not supported by data for other in-class sesquiterpene lactones like costunolide [3].

Structural Activity Relationship (SAR) Studies on Sesquiterpene Lactones

Sulfocostunolide B's unique sulfonic acid group makes it an indispensable standard for SAR studies [1]. Procurement is essential for researchers aiming to correlate the impact of a permanent negative charge and altered hydrophilicity on the biological activity of the guaianolide scaffold. Its inclusion in a panel with costunolide and dehydrocostus lactone is necessary to isolate the pharmacophoric contribution of the sulfonate moiety.

Advanced Pharmacokinetic Profiling and Formulation Development

The computational ADMET predictions for Sulfocostunolide B, including its positive HOB and negative Caco-2 permeability [2], provide a defined starting point for experimental validation. Procurement is justified for in vitro ADME assays (e.g., Caco-2 monolayer assay, microsomal stability) to confirm the in silico predictions and to initiate formulation studies aimed at overcoming its predicted poor passive permeability.

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